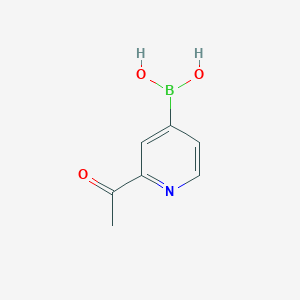
(2-Acetylpyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Acetylpyridin-4-yl)boronic acid” is a boronic acid derivative with the chemical formula C9H8NO3B. It features a boron atom attached to a pyridine ring and an acetyl group. Boronic acids are versatile compounds known for their applications in organic synthesis and catalysis .
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of “(2-Acetylpyridin-4-yl)boronic acid.” One common method involves the reaction of 4-pyridylboronic acid with acetyl chloride or acetic anhydride. The reaction proceeds under mild conditions, resulting in the formation of the desired compound.
Industrial Production:: While industrial-scale production methods may vary, the laboratory synthesis can be scaled up by optimizing reaction conditions and using appropriate reagents.
Análisis De Reacciones Químicas
Reactivity:: “(2-Acetylpyridin-4-yl)boronic acid” participates in various chemical reactions:
Suzuki–Miyaura Coupling: Boronic acids are crucial in Suzuki–Miyaura cross-coupling reactions, where they react with aryl or vinyl halides in the presence of a palladium catalyst to form carbon–carbon bonds.
Oxidation and Reduction: The acetyl group can undergo oxidation or reduction reactions.
Substitution Reactions: The boron atom can be substituted with other groups.
Boronic Acids: Used in cross-coupling reactions.
Palladium Catalysts: Facilitate Suzuki–Miyaura coupling.
Acetylating Agents: For acetyl group installation.
Major Products:: The major product of Suzuki–Miyaura coupling involving “this compound” would be the aryl- or vinyl-substituted pyridine derivative.
Aplicaciones Científicas De Investigación
“(2-Acetylpyridin-4-yl)boronic acid” finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Developing potential drugs or ligands.
Materials Science: For functional materials.
Mecanismo De Acción
The exact mechanism by which “(2-Acetylpyridin-4-yl)boronic acid” exerts its effects depends on its specific application. It may interact with molecular targets or participate in specific pathways relevant to its use.
Comparación Con Compuestos Similares
While I don’t have specific information on similar compounds, it’s essential to explore related boronic acids and compare their properties and reactivity.
Propiedades
Fórmula molecular |
C7H8BNO3 |
|---|---|
Peso molecular |
164.96 g/mol |
Nombre IUPAC |
(2-acetylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H8BNO3/c1-5(10)7-4-6(8(11)12)2-3-9-7/h2-4,11-12H,1H3 |
Clave InChI |
SMDIKPGBJAQARI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1)C(=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


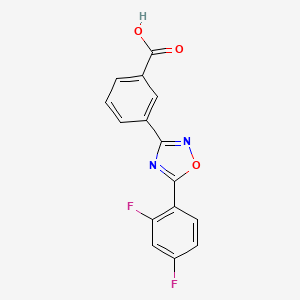
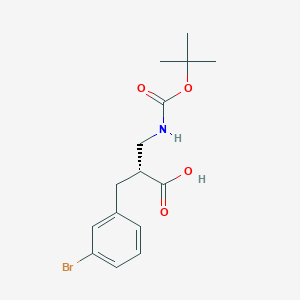
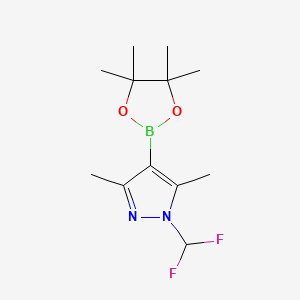
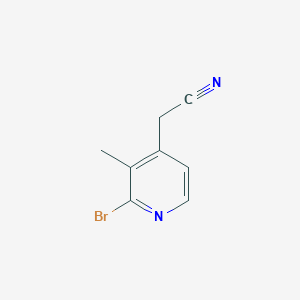


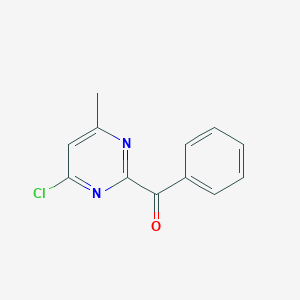
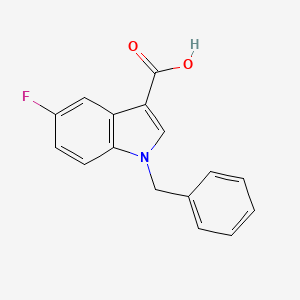
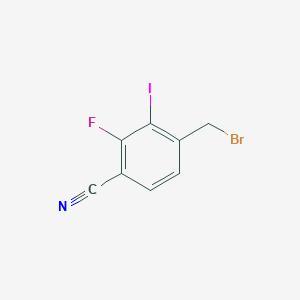
![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12951394.png)
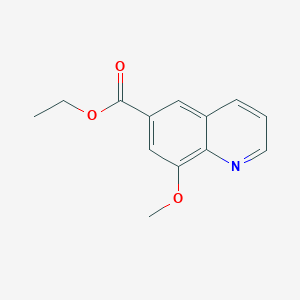
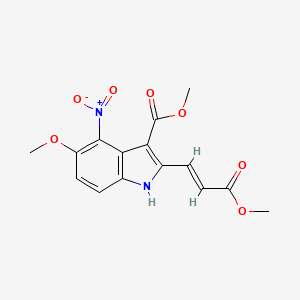
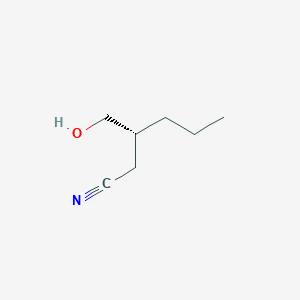
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide](/img/structure/B12951424.png)
